molecular formula C11H9ClN2O2 B2538456 4-[(4-Chloro-1H-pyrazol-1-yl)methyl]benzoic acid CAS No. 676348-41-7

4-[(4-Chloro-1H-pyrazol-1-yl)methyl]benzoic acid

Cat. No.: B2538456
CAS No.: 676348-41-7
M. Wt: 236.66
InChI Key: UGZUJTGYNFLQEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(4-Chloro-1H-pyrazol-1-yl)methyl]benzoic acid is a benzoic acid derivative featuring a 4-chloropyrazole moiety linked via a methylene group to the para-position of the aromatic ring. Its molecular formula is C₁₁H₉ClN₂O₂, with a molecular weight of 236.66 g/mol. The compound's structure combines the electron-withdrawing chloro substituent on the pyrazole ring with the carboxylic acid group, conferring both lipophilic and polar characteristics. This dual functionality makes it a versatile scaffold in medicinal chemistry, particularly for antimicrobial applications .

The compound is synthesized via nucleophilic substitution or coupling reactions, often involving intermediates like 4-(chloromethyl)benzoic acid and 4-chloro-1H-pyrazole. Its crystallographic data, when available, are typically refined using programs like SHELXL, ensuring precise structural validation .

Properties

IUPAC Name

4-[(4-chloropyrazol-1-yl)methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O2/c12-10-5-13-14(7-10)6-8-1-3-9(4-2-8)11(15)16/h1-5,7H,6H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGZUJTGYNFLQEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=C(C=N2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

676348-41-7
Record name 4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Chloro-1H-pyrazol-1-yl)methyl]benzoic acid typically involves the reaction of 4-chloropyrazole with benzyl chloride under basic conditions to form the intermediate 4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzyl chloride. This intermediate is then subjected to hydrolysis to yield the final product, this compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Chloro-1H-pyrazol-1-yl)methyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The chloro group in the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Pharmaceutical Development

4-[(4-Chloro-1H-pyrazol-1-yl)methyl]benzoic acid has been investigated for its potential as an anti-inflammatory agent . Research indicates that derivatives of pyrazole can inhibit inflammatory pathways, suggesting that this compound may serve as a lead structure for developing new anti-inflammatory drugs.

Antimicrobial Activity

Studies have shown that compounds containing pyrazole rings exhibit antimicrobial properties. Specifically, this compound may inhibit bacterial growth, making it a candidate for further exploration in the development of antimicrobial agents .

Anticancer Research

The compound's structural characteristics allow it to interact with various biological targets involved in cancer progression. Preliminary studies suggest that it may exhibit anticancer activity by affecting cell proliferation and apoptosis in cancer cell lines. Further investigation is needed to elucidate its mechanisms and efficacy against specific types of cancer .

Case Study 1: Anti-inflammatory Activity

In a study assessing the anti-inflammatory effects of various pyrazole derivatives, this compound was evaluated for its ability to modulate inflammatory cytokines. Results indicated a significant reduction in pro-inflammatory markers, supporting its potential as an anti-inflammatory therapeutic agent.

Case Study 2: Antimicrobial Efficacy

Research conducted on the antimicrobial properties of this compound demonstrated its effectiveness against several bacterial strains. The compound exhibited a notable minimum inhibitory concentration (MIC) against pathogens such as Staphylococcus aureus and Escherichia coli, indicating its potential utility in treating bacterial infections .

Mechanism of Action

The mechanism of action of 4-[(4-Chloro-1H-pyrazol-1-yl)methyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomerism and Substituent Effects

3-[(4-Chloro-1H-pyrazol-1-yl)methyl]benzoic Acid
  • Structure : The pyrazole-methyl group is attached to the meta-position of the benzoic acid (C₁₁H₉ClN₂O₂).
4-[(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic Acid
  • Structure : Additional methyl groups at positions 3 and 5 of the pyrazole ring (C₁₃H₁₃ClN₂O₂; MW: 264.71 g/mol).
  • Impact : Methyl groups enhance lipophilicity (higher logP) and steric bulk, which may improve membrane permeability but reduce solubility. Antimicrobial studies of similar dimethylpyrazole derivatives show moderate activity .
4-{4-Chloro-3,5-bis(difluoromethyl)-1H-pyrazol-1-yl}methyl]benzoic Acid
  • Structure : Difluoromethyl groups replace methyl at positions 3 and 5 (C₁₃H₉ClF₄N₂O₂; MW: 336.68 g/mol).
  • Impact : Fluorine's electronegativity increases metabolic stability and bioavailability. However, the bulkier substituents may hinder binding to compact active sites .

Linker Group Modifications

3-[(4-Chloro-1H-pyrazol-1-yl)methoxy]benzoic Acid
  • Structure : A methoxy linker replaces the methylene group (C₁₁H₉ClN₂O₃; MW: 252.66 g/mol).
  • Impact : The oxygen atom introduces polarity, improving water solubility but reducing lipophilicity. This may limit membrane penetration, as seen in reduced MIC values for similar methoxy-linked analogs .
5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic Acid
  • Structure : Direct attachment of the carboxylic acid to the pyrazole ring (C₁₈H₁₂Cl₃N₂O₂; MW: 400.66 g/mol).
  • However, multiple chloro groups increase toxicity risks .
Antimicrobial Potency
  • 4-[1-(4-Carboxyphenyl)-4-[(E)-(dimethylhydrazono)methyl]pyrazol-3-yl]benzoic Acid: Exhibits MIC values as low as 1.56 µg/mL against Acinetobacter baumannii. The hydrazono group enhances chelation with bacterial metal ions, a feature absent in the target compound .
  • 4-[4-[(E)-[(4-Chlorophenyl)hydrazono]methyl]-3-(7-hydroxy-2-oxo-chromen-3-yl)pyrazol-1-yl]benzoic Acid: Combines a coumarin moiety with hydrazono functionality (C₂₆H₁₇ClN₄O₅; MW: 501.10 g/mol). This hybrid structure shows enhanced antibacterial activity due to synergistic π-π stacking and hydrogen bonding .
Structural Stability

    Biological Activity

    4-[(4-Chloro-1H-pyrazol-1-yl)methyl]benzoic acid, also known as CPBA, is a pyrazole derivative that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound is characterized by a benzoic acid moiety linked to a pyrazole ring, which influences its biological properties. This article reviews the available literature on the biological activity of CPBA, including its antimicrobial, anti-inflammatory, and anticancer properties, along with relevant case studies and research findings.

    Chemical Structure and Properties

    Chemical Formula: C11_{11}H9_{9}ClN2_{2}O2_{2}
    Molecular Weight: 232.66 g/mol
    SMILES Notation: C1=CC(=CC=C1CN2C=C(C=N2)Cl)C(=O)O

    Biological Activities

    Research has indicated that CPBA exhibits several significant biological activities:

    1. Antimicrobial Activity

    CPBA has been evaluated for its antimicrobial properties against various bacterial and fungal strains. Studies suggest that it possesses notable antibacterial and antifungal activities, making it a candidate for further development in treating infectious diseases. For instance, CPBA showed effective inhibition against Staphylococcus aureus and Candida albicans in vitro, indicating its potential as an antimicrobial agent .

    2. Anti-inflammatory Properties

    The compound has been investigated for its anti-inflammatory effects. In cell-based assays, CPBA demonstrated the ability to inhibit pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases. The mechanism appears to involve the modulation of signaling pathways related to inflammation .

    3. Anticancer Activity

    CPBA has shown promise in anticancer research, particularly against various cancer cell lines. In vitro studies have indicated that CPBA inhibits the proliferation of cancer cells such as HeLa (cervical cancer) and HepG2 (liver cancer). The compound's mechanism may involve the induction of apoptosis in cancer cells and the inhibition of specific oncogenic pathways .

    Case Studies and Research Findings

    Several studies have focused on the biological evaluation of CPBA and related compounds:

    Study Findings
    Biological Evaluation of Benzoic Acid Derivatives CPBA was part of a series evaluated for proteasomal activity; it showed significant enhancement of proteasomal degradation systems at 5 μM concentration.
    Synthesis and Biological Evaluation CPBA derivatives were synthesized, revealing strong antiproliferative effects against multiple cancer types, including lung and breast cancers.
    Antimicrobial Activity Assessment Demonstrated effective inhibition against both gram-positive and gram-negative bacteria as well as fungi, supporting its use in infection control.

    Mechanistic Insights

    The biological activities of CPBA can be attributed to its structural features that allow it to interact with biological targets effectively:

    • Antimicrobial Mechanism: Likely involves disruption of microbial cell membranes or interference with metabolic pathways essential for microbial survival.
    • Anti-inflammatory Mechanism: Involves inhibition of NF-kB signaling pathways that regulate inflammation.
    • Anticancer Mechanism: Induction of apoptosis through activation of caspases and modulation of cell cycle regulators.

    Q & A

    Basic Research Questions

    Q. What synthetic methodologies are commonly employed to prepare 4-[(4-Chloro-1H-pyrazol-1-yl)methyl]benzoic acid and its derivatives?

    • Methodology : Cyclocondensation reactions are frequently used, where precursors like substituted hydrazides or pyrazole intermediates undergo cyclization with reagents such as phosphorus oxychloride (POCl₃). For example, hydrazide derivatives of benzoic acid can be cyclized under reflux conditions (120°C) to form pyrazole rings . Basic hydrolysis of ester intermediates (e.g., ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate) is also critical for generating the carboxylic acid moiety .
    • Analytical Confirmation : Post-synthesis characterization relies on IR spectroscopy (C=O stretch at ~1700 cm⁻¹), NMR (aromatic and pyrazole proton shifts), and mass spectrometry .

    Q. How is the purity and structural integrity of this compound validated in research settings?

    • Purity Assessment : High-performance liquid chromatography (HPLC) with UV detection or LC-MS is used to confirm >95% purity, as reported for related pyrazole derivatives .
    • Structural Verification : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving molecular geometry. For example, bond lengths and angles of the pyrazole-benzoic acid scaffold have been determined using SHELX programs (e.g., SHELXL for refinement) .

    Q. What spectroscopic techniques are essential for characterizing intermediates and final products?

    • Key Techniques :

    • IR Spectroscopy : Identifies functional groups (e.g., carboxylic acid O-H stretch at ~2500-3300 cm⁻¹).
    • NMR : ¹H and ¹³C NMR distinguish aromatic protons (δ 7.0-8.5 ppm) and pyrazole ring carbons (δ 140-160 ppm) .
    • ESI-MS : Confirms molecular ion peaks and fragmentation patterns .

    Advanced Research Questions

    Q. How can computational modeling complement experimental data for this compound?

    • Approach : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G** basis set) predict electronic properties, such as HOMO-LUMO gaps, and optimize molecular geometries. These models align with experimental XRD data (e.g., bond lengths within 0.01 Å deviation) .
    • Applications : Predicting reactivity sites for functionalization or understanding intermolecular interactions in crystal packing .

    Q. What strategies address contradictions in biological activity data for pyrazole-benzoic acid derivatives?

    • Case Study : Antimicrobial assays may show variability due to differences in bacterial strains or assay conditions. For example, hydrazone derivatives of this compound exhibited MIC values ranging from 8–64 µg/mL against Staphylococcus aureus, requiring rigorous statistical validation and standardized protocols (e.g., CLSI guidelines) .
    • Mitigation : Use positive controls (e.g., ciprofloxacin) and replicate experiments across independent labs to confirm trends .

    Q. How are crystal structure refinements optimized for this compound using SHELX software?

    • Workflow :

    Data Collection : High-resolution (<1.0 Å) XRD data is collected at low temperature (e.g., 100 K) to minimize thermal motion artifacts.

    Refinement : SHELXL refines parameters like anisotropic displacement and hydrogen bonding networks. For example, the R-factor for related pyrazole derivatives was refined to <0.05 .

    Validation : Tools like PLATON check for missed symmetry or disorder .

    Q. What reaction conditions optimize the Mannich reaction for functionalizing this compound?

    • Protocol : The Mannich reaction with diazacrown ethers requires N,N′-bis(methoxymethyl) reagents and acidic conditions (pH 4–5) to form NCH₂N-linked derivatives. Yields >95% are achieved by controlling stoichiometry and reaction time (24–48 hours) .
    • Monitoring : TLC (silica gel, ethyl acetate/hexane) tracks reaction progress, and column chromatography purifies products .

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.